![molecular formula C21H18N2O2 B7561527 N-[(4-carbamoylphenyl)methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561527.png)
N-[(4-carbamoylphenyl)methyl]-1,2-dihydroacenaphthylene-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-carbamoylphenyl)methyl]-1,2-dihydroacenaphthylene-5-carboxamide, also known as C21H18N2O2, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of N-[(4-carbamoylphenyl)methyl]-1,2-dihydroacenaphthylene-5-carboxamide is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects that are relevant to its potential applications in scientific research. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which could be useful in the treatment of cancer. Additionally, this compound has been shown to have antioxidant properties, which could be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-[(4-carbamoylphenyl)methyl]-1,2-dihydroacenaphthylene-5-carboxamide has several advantages and limitations for use in lab experiments. One advantage is that this compound is relatively easy to synthesize and purify, which makes it accessible to researchers. However, a limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that target specific pathways.
将来の方向性
There are several future directions for research related to N-[(4-carbamoylphenyl)methyl]-1,2-dihydroacenaphthylene-5-carboxamide. One direction is to further investigate the mechanism of action of this compound, which could lead to the development of more targeted therapies for cancer and neurodegenerative diseases. Another direction is to explore the potential applications of this compound in other areas of scientific research, such as drug discovery and development. Finally, future research could focus on optimizing the synthesis and purification methods for this compound, which could improve its accessibility to researchers.
合成法
The synthesis of N-[(4-carbamoylphenyl)methyl]-1,2-dihydroacenaphthylene-5-carboxamide has been achieved through various methods. One such method involves the reaction of 1,2-dihydroacenaphthylene-5-carboxylic acid with N-(4-aminobenzyl)formamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method has been reported to yield the desired product in good yields and purity.
科学的研究の応用
N-[(4-carbamoylphenyl)methyl]-1,2-dihydroacenaphthylene-5-carboxamide has been studied for its potential applications in scientific research. One such application is in the field of cancer research, where this compound has shown promising results in inhibiting the growth of cancer cells. Studies have also shown that this compound has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[(4-carbamoylphenyl)methyl]-1,2-dihydroacenaphthylene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c22-20(24)16-6-4-13(5-7-16)12-23-21(25)18-11-10-15-9-8-14-2-1-3-17(18)19(14)15/h1-7,10-11H,8-9,12H2,(H2,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGZUSQYPNUAIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)NCC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

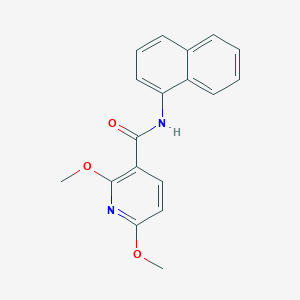
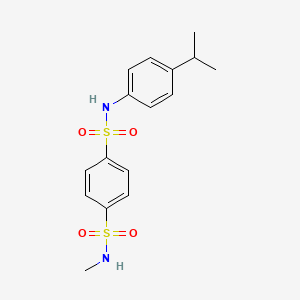
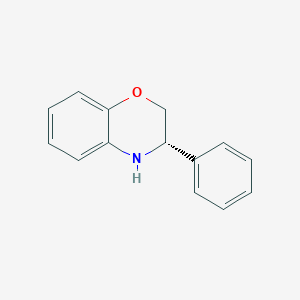
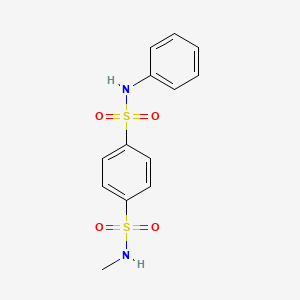
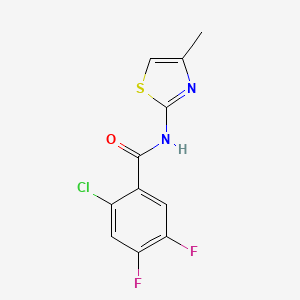
![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7561473.png)
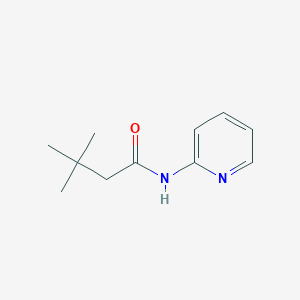
![N-[5-[1-(2-bicyclo[2.2.1]heptanyl)ethylcarbamoyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B7561490.png)
![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7561492.png)
![N-[4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B7561496.png)
![5-(2,4-Dichlorophenyl)-3-[2-(2,5-dimethyl-1-prop-2-enylpyrrol-3-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7561502.png)
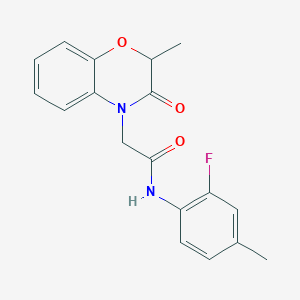
![3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B7561513.png)
